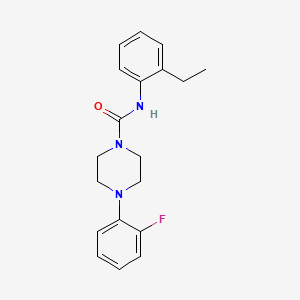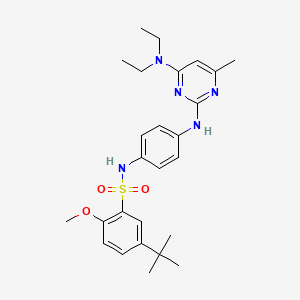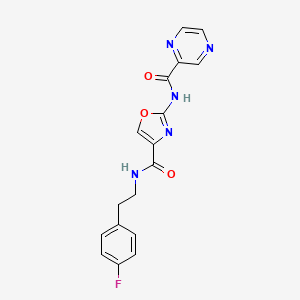
5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Scientific Research Applications
Pharmacological Applications
Pyrimidine derivatives, such as “5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are reported to exhibit a wide range of pharmacological applications, including:
Antitumor Activity
A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives have been designed and synthesized . These compounds have been evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
CDK6 Inhibitory Activity
The cyclin-dependent protein kinases (CDKs) are important protein serine/threonine kinases belonging to the CMGC family . Due to their crucial roles in the regulation of cell cycle and transcription, CDKs have been considered as promising targets for the treatment of cancers and other diseases . The N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives have been tested for their CDK6 inhibitory activities .
Antimicrobial Activity
Pyrimidine derivatives are reported to have antimicrobial activities . They can be used in the treatment of various bacterial infections .
Antifungal Activity
In addition to their antimicrobial activities, pyrimidine derivatives also exhibit antifungal activities . They can be used in the treatment of various fungal infections .
Antiparasitic Activity
Pyrimidine derivatives are reported to have antiparasitic activities . They can be used in the treatment of various parasitic infections .
Mechanism of Action
Target of Action
The primary target of the compound 5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are pivotal serine/threonine kinases that play crucial roles in cell cycle transition and gene transcription .
Mode of Action
5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine interacts with CDK6, inhibiting its activity . This interaction results in the suppression of the kinase’s downstream signaling pathway, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK6 by 5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine affects the cell cycle regulation and transcription pathways . The downstream effects include the blocking of cell cycle progression and the induction of cellular apoptosis .
Result of Action
The molecular and cellular effects of 5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine’s action include the inhibition of cell proliferation and the induction of cellular apoptosis . These effects are primarily due to the compound’s inhibitory action on CDK6 .
Future Directions
The future directions for “5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine” could involve further exploration of its potential applications in drug discovery and material synthesis. Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
5-nitro-2-N-(4-phenoxyphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c17-15-14(21(22)23)10-18-16(20-15)19-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10H,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKUYKQVDFLUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)
![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)


![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2639800.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)

![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)
![3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639806.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2639810.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2639811.png)
